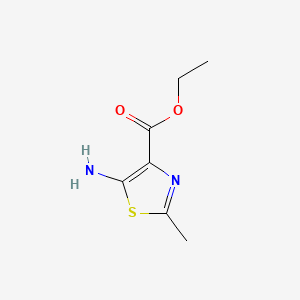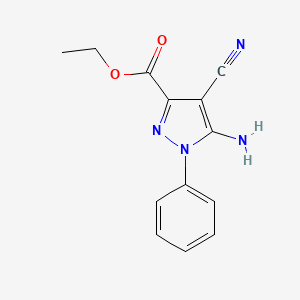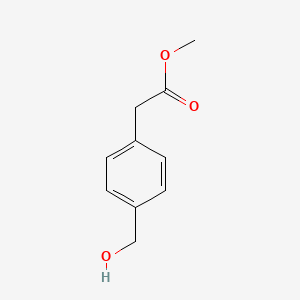
Methyl 2-(4-(hydroxymethyl)phenyl)acetate
Overview
Description
Methyl 2-(4-(hydroxymethyl)phenyl)acetate, also known as 4-hydroxybenzyl methyl acetate, is a synthetic organic compound with a variety of applications in the fields of science and industry. It is a white solid that is soluble in organic solvents, such as ethanol and acetone, and is used as a reagent for chemical synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and cosmetics. In addition, it has been used in the development of new materials, such as polymers, and in the production of dyes and pigments.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes and Chemical Reactions : Methyl 2-(4-(hydroxymethyl)phenyl)acetate and related compounds have been involved in various synthetic routes. For instance, Zhang Guo-fu (2012) explored the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, highlighting its mild reaction conditions and high yield (Zhang Guo-fu, 2012).
Structural Analysis and Characterization : The study of crystal structures and molecular configurations of derivatives is essential. For example, Lee et al. (2017) focused on the crystal structure of a compound closely related to methyl 2-(4-(hydroxymethyl)phenyl)acetate (Lee, Ryu, & Lee, 2017).
Biological Applications
Fungicidal Activity : Certain derivatives have shown fungicidal properties. Liu et al. (2014) synthesized novel compounds containing a methyl 2-(methoxyimino) acetate moiety, exhibiting moderate fungicidal activity against Rhizoctonia solani (Liu et al., 2014).
Antimicrobial and Antioxidant Properties : Compounds derived from methyl 2-(4-(hydroxymethyl)phenyl)acetate have been evaluated for their biological activities. Varma et al. (2006) isolated phenylacetic acid derivatives from Curvularia lunata, noting the absence of antimicrobial and antioxidant activities in some derivatives, while others showed inhibitory effects on various bacterial strains (Varma et al., 2006).
Industrial Applications
Fragrance Material : Some derivatives are used as fragrance ingredients. McGinty et al. (2012) provided a toxicologic and dermatologic review of 2-methyl-4-phenyl-2-butyl acetate, a related fragrance material, noting its usage and safety assessment (McGinty, Letizia, & Api, 2012).
Production of Biologically Active Compounds : Zhang et al. (2009) emphasized the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, highlighting their role as intermediates in the production of biologically active compounds (Zhang, Khan, Gong, & Lee, 2009).
properties
IUPAC Name |
methyl 2-[4-(hydroxymethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDQUDYCTIKKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503105 | |
| Record name | Methyl [4-(hydroxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(hydroxymethyl)phenyl)acetate | |
CAS RN |
155380-11-3 | |
| Record name | Methyl [4-(hydroxymethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

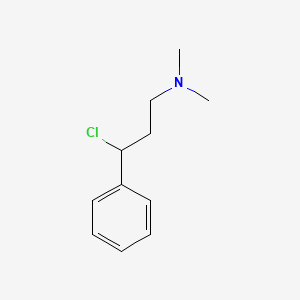
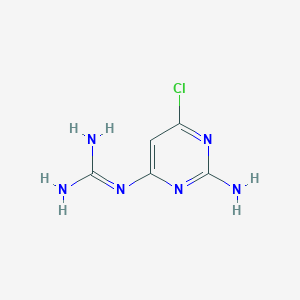
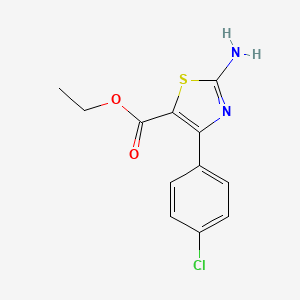
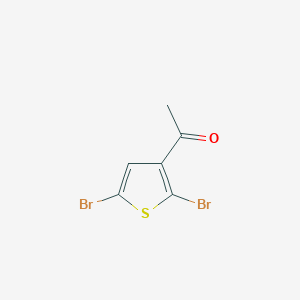

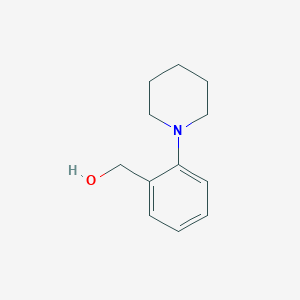
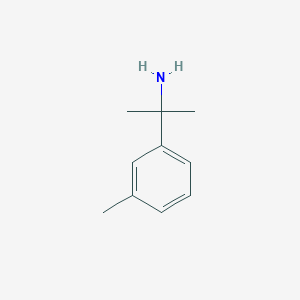
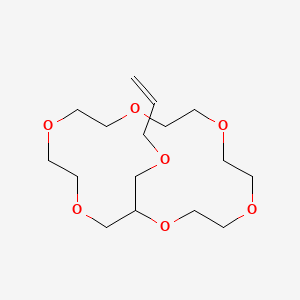
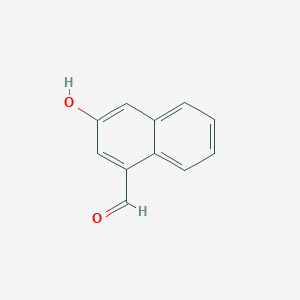


![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)
